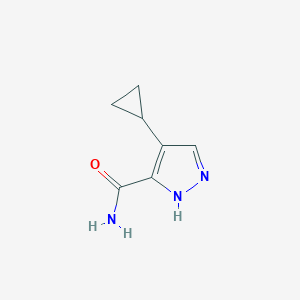

4-cyclopropyl-1H-pyrazole-5-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)6-5(3-9-10-6)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPLMTVUBWHQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(NN=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309456-23-1 | |

| Record name | 4-cyclopropyl-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Evolving Landscape of Pyrazole Carboxamide Chemistry in Biomedical Research

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, celebrated for its diverse pharmacological activities. nih.govnih.gov The incorporation of a carboxamide functional group has given rise to the pyrazole carboxamide scaffold, a privileged structure found in a multitude of biologically active molecules.

Historically, research into pyrazole carboxamides has unveiled a broad spectrum of therapeutic applications. These compounds have been investigated for their activities as:

Kinase Inhibitors: A significant portion of research has centered on the development of pyrazole carboxamides as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.govmdpi.com The pyrazole scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain, leading to potent and selective inhibition.

Antimicrobial and Antifungal Agents: The pyrazole carboxamide core has been explored for its potential to combat infectious diseases. wisdomlib.org Derivatives have shown promising activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.

Cannabinoid Receptor Modulators: A notable area of investigation has been the development of pyrazole carboxamide derivatives as antagonists of the cannabinoid 1 (CB1) receptor, with potential applications in treating obesity and related metabolic disorders. nih.govnih.gov

Fungicides: In the realm of agrochemicals, pyrazole carboxamides have been successfully developed as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi. nih.govacs.org

This extensive body of research has established a robust foundation for the continued exploration of novel pyrazole carboxamide derivatives, with a constant search for improved potency, selectivity, and pharmacokinetic properties.

The Strategic Importance of Cyclopropyl Moieties in Medicinal Chemistry

The integration of a cyclopropyl (B3062369) group into molecular scaffolds is a well-established strategy in modern drug design, valued for the unique set of properties it imparts. scientificupdate.comnih.gov This small, rigid ring system offers several advantages over more flexible alkyl or unsaturated groups.

The significance of the cyclopropyl moiety can be attributed to several key factors:

Enhanced Potency and Binding: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus enhancing potency. iris-biotech.deresearchgate.net

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl chains. hyphadiscovery.com This can lead to improved metabolic stability and a longer in vivo half-life.

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and permeability, allowing for the fine-tuning of its ADME (absorption, distribution, metabolism, and excretion) profile. iris-biotech.de

Structural Rigidity and Vectorial Orientation: The defined three-dimensional structure of the cyclopropyl ring can act as a rigid linker, precisely positioning other functional groups for optimal interaction with a target protein.

The proven track record of cyclopropyl-containing drugs in various therapeutic areas underscores the value of this moiety in addressing common challenges in drug discovery, such as metabolic instability and off-target effects. scientificupdate.comresearchgate.net

Current Research Frontiers and Unaddressed Questions

Established Synthetic Routes for the 1H-Pyrazole-5-carboxamide Core with 4-Cyclopropyl Substitution

The synthesis of the this compound core relies on established principles of heterocyclic chemistry, primarily involving the formation of the pyrazole ring from acyclic precursors that already contain the key cyclopropyl and carboxamide (or a precursor) moieties.

Cyclocondensation Approaches for Pyrazole Ring Formation

The most classic and widely adopted method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a process first discovered by Ludwig Knorr in 1883. mdpi.comjetir.orgbeilstein-journals.org This approach remains a cornerstone for creating polysubstituted pyrazoles. mdpi.com

To obtain the this compound scaffold, the strategy involves a precursor such as a 2-cyclopropyl-1,3-dicarbonyl compound. The reaction proceeds via the nucleophilic attack of the hydrazine on the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net For the synthesis of the primary carboxamide, semicarbazide (B1199961) (hydrazinecarboxamide) is an ideal hydrazine source. The reaction of a cyclopropyl-substituted β-diketone with semicarbazide would, in principle, directly yield the desired pyrazole-5-carboxamide structure.

Other precursors for cyclocondensation reactions include α,β-unsaturated ketones and acetylenic ketones. nih.govorganic-chemistry.org For instance, the reaction of an α,β-unsaturated carbonyl compound bearing a cyclopropyl group with semicarbazide can lead to the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. researchgate.net

| Precursor Class | Hydrazine Reagent | Key Reaction Type | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine / Semicarbazide | Knorr Cyclocondensation | mdpi.combeilstein-journals.org |

| α,β-Unsaturated Carbonyls | Hydrazine / Tosylhydrazone | Michael Addition-Cyclization | researchgate.netnih.gov |

| Acetylenic Ketones | Hydrazine Derivatives | Cyclocondensation | nih.gov |

| β-Ketoesters | Hydrazine Derivatives | Cyclocondensation | nih.gov |

| Enaminones | Hydrazines | Eliminative Cycloaddition | mdpi.com |

Strategies for Regioselective Introduction of the 4-Cyclopropyl Moiety

Achieving the desired substitution pattern on a pyrazole ring is a common challenge in synthetic chemistry. nih.gov For this compound, the regioselective placement of the cyclopropyl group at the C4 position is critical. The most direct and reliable strategy is to utilize a starting material where the cyclopropyl group is already positioned on the carbon backbone that will become the C4 of the pyrazole ring.

This "precursor-based" approach ensures perfect regioselectivity. For example, using 2-cyclopropyl-1,3-dicarbonyl compounds or 2-cyclopropyl-3-oxopropanenitrile (B13068702) as the three-carbon building block in a cyclocondensation reaction with a hydrazine derivative guarantees the cyclopropyl moiety at the 4-position of the resulting pyrazole. nih.gov

Alternative methods involving post-synthetic modification, such as direct C-H functionalization of a pre-formed pyrazole ring, are less common for introducing alkyl groups like cyclopropyl at the C4 position. While transition-metal-catalyzed C-H arylation at other positions of the pyrazole ring has been reported, selective C4-alkylation remains a significant challenge. nih.govnih.gov Therefore, synthetic routes that build the ring from appropriately substituted acyclic precursors are overwhelmingly favored for achieving regiochemical control. mdpi.comnih.gov

| Strategy | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Precursor-Based Synthesis | Using a starting material (e.g., a 1,3-diketone) with a cyclopropyl group at the C2 position. | High to perfect regioselectivity; utilizes well-established cyclocondensation reactions. | Requires synthesis of the specific substituted precursor. | nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of a cyclopropyl-substituted alkene/alkyne with a diazo compound. | Can provide access to various substitution patterns. | Requires handling of potentially unstable diazo compounds; regioselectivity can be an issue. | beilstein-journals.org |

Functionalization and Derivatization Strategies at the Carboxamide Nitrogen

The carboxamide group (-CONH₂) and the pyrazole ring's N1-H offer multiple sites for further chemical modification. Functionalization at the carboxamide nitrogen is particularly important for modulating the compound's physicochemical properties. This can be achieved through standard amide synthesis protocols starting from the corresponding carboxylic acid or by direct modification of the primary carboxamide.

More commonly, diverse derivatives are synthesized by creating the amide bond itself. This involves activating the corresponding 4-cyclopropyl-1H-pyrazole-5-carboxylic acid (using reagents like oxalyl chloride or EDC/HOBT) and then reacting it with a wide range of primary or secondary amines to yield N-substituted carboxamides. mdpi.comnih.gov

Direct N-alkylation or N-arylation of the pre-formed carboxamide is also a viable, though less common, strategy. Furthermore, the pyrazole N1 position is readily functionalized. N-alkylation can be achieved using alkyl halides under basic conditions or through acid-catalyzed reactions with electrophiles like trichloroacetimidates. mdpi.comsemanticscholar.orgsemanticscholar.org N-arylation is typically accomplished using copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. nih.govorganic-chemistry.orgorganic-chemistry.org These reactions provide access to a vast chemical space of N1-substituted derivatives.

| Transformation | Reagents & Conditions | Target Site | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Pyrazole N1 or Carboxamide N | researchgate.net |

| N-Alkylation (Acid-Catalyzed) | Trichloroacetimidates, Brønsted Acid (e.g., CSA) | Pyrazole N1 | mdpi.comsemanticscholar.org |

| N-Arylation | Aryl Halide, CuI, Diamine Ligand | Pyrazole N1 | organic-chemistry.orgasianpubs.org |

| N-Arylation | Arylboronic Acid, Co or Pd Catalyst | Pyrazole N1 | nih.govorganic-chemistry.org |

| Amide Bond Formation | Amine (R-NH₂), Coupling Agents (EDC, HOBT) | Carboxamide N | mdpi.com |

Green Chemistry and Sustainable Synthesis Innovations for Pyrazole Carboxamides

Conventional methods for pyrazole synthesis often involve harsh conditions, hazardous reagents, and volatile organic solvents. researchgate.net In recent years, there has been a significant shift towards developing greener and more sustainable synthetic protocols. jetir.orgresearchgate.net These innovations are directly applicable to the synthesis of this compound.

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. researchgate.netnih.gov This has been successfully applied to the synthesis of pyrazoles from tosylhydrazones and in multicomponent reactions. researchgate.netmdpi.com

Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. acs.org Facile and efficient multicomponent reactions for synthesizing pyrazolone (B3327878) and pyrano[2,3-c]pyrazole derivatives have been developed in aqueous media, often at room temperature. mdpi.comacs.org

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts, such as nano-catalysts or reusable ionic liquids, minimizes waste and improves the economic and environmental profile of the synthesis. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the product, are highly efficient in terms of atom economy and operational simplicity. mdpi.comrsc.org Various pyrazole derivatives have been synthesized using MCRs, which represents a highly sustainable approach. mdpi.comrsc.org

| Green Approach | Key Features | Benefits | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free or reduced solvent; rapid heating. | Reduced reaction times, higher yields, energy efficiency. | researchgate.netnih.gov |

| Synthesis in Water | Use of water as a non-toxic, inexpensive solvent. | Improved safety, reduced environmental impact. | mdpi.comacs.org |

| Multicomponent Reactions | One-pot synthesis with multiple starting materials. | High atom economy, reduced waste, operational simplicity. | mdpi.comrsc.org |

| Use of Recyclable Catalysts | Heterogeneous catalysts (e.g., nano-catalysts) or reusable ionic liquids. | Reduced catalyst waste, lower cost. | mdpi.com |

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. While the field is still emerging for pyrazole synthesis, several innovative chemoenzymatic strategies have been reported.

A significant breakthrough is the use of engineered enzymes for the regioselective N-alkylation of pyrazoles. nih.gov In one study, a cyclic two-enzyme cascade was developed where a promiscuous halide methyltransferase generates non-natural S-adenosyl-l-methionine (SAM) analogues from simple haloalkanes. A second, engineered methyltransferase then transfers the alkyl group to a pyrazole substrate with exceptionally high regioselectivity (>99%). nih.gov This method was successfully demonstrated on a preparative scale for the methylation of a 5-cyclopropylpyrazole substrate, highlighting its potential for producing specific N-alkylated derivatives of the target compound. nih.gov

Furthermore, transaminases have been employed in biocatalytic versions of classical heterocyclic syntheses, such as the Knorr pyrrole (B145914) synthesis. manchester.ac.ukmanchester.ac.uk These enzymes mediate the key amination of ketone precursors to form α-amino ketones, which can then condense with other components. manchester.ac.uk This principle could be extended to pyrazole synthesis, where a transaminase could convert a 1,3-diketone into an amino-ketone intermediate, which would then react with a second nitrogen source to form the pyrazole ring under mild, enzyme-catalyzed conditions. Such approaches could offer unparalleled chemo- and regioselectivity, avoiding the need for protecting groups and harsh reagents. manchester.ac.ukmanchester.ac.uk

Enzyme Target Identification and Kinetic Characterization

Kinase Enzyme Inhibition Profiling (e.g., PAK4, VEGF receptor 2, Aurora-A kinase, ALKBH1)

No published data was found profiling the inhibitory activity of this compound against PAK4, VEGF receptor 2, Aurora-A kinase, or ALKBH1. While various pyrazole derivatives have been investigated as kinase inhibitors, nih.govmdpi.com including some as Aurora kinase inhibitors, nih.gov this information is not specific to the requested molecule.

Inhibition of Other Key Metabolic or Signaling Enzymes

There is no available research on the inhibitory effects of this compound on other specific metabolic or signaling enzymes. Studies on related compounds have identified inhibitors for enzymes like RET kinase, but these molecules have different substitution patterns. nih.gov

Receptor Binding and Ligand-Receptor Dynamics

Interaction with G-Protein Coupled Receptors (e.g., Cannabinoid CB1 receptor)

No studies detailing the binding affinity or functional activity of this compound at the Cannabinoid CB1 receptor were identified. While pyrazole-3-carboxamides are a well-known class of CB1 receptor antagonists, nih.govnih.gov this information cannot be attributed to the 5-carboxamide isomer requested.

Macromolecular Interactions Beyond Enzymes and Receptors (e.g., DNA, RNA binding)

There is no documented evidence of this compound binding to DNA or RNA. Research has shown that certain complex 1H-pyrazole-3-carboxamide derivatives can interact with DNA, but these findings are specific to the studied compounds, which are structurally different from the molecule of interest. nih.govjst.go.jp

Insufficient Data Available for "this compound" and its Modulation of Cellular Signaling Pathways

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a lack of specific, publicly available research detailing the molecular mechanisms and biological target interactions of the chemical compound This compound regarding its modulation of cellular signaling and apoptotic pathways.

The investigation for information that would allow for a thorough and scientifically accurate article, as per the requested outline, did not yield detailed research findings, data tables, or in-depth discussions strictly pertaining to This compound .

Research in the broader field of pyrazole derivatives indicates that this class of compounds is of significant interest in medicinal chemistry. Various substituted pyrazole-carboxamides have been investigated for their potential to interact with a range of biological targets and modulate key cellular processes. These studies highlight the potential of the pyrazole scaffold in the development of novel therapeutics. However, this general information on related but distinct molecules does not meet the specific requirements of the user's request to focus solely on This compound .

Without dedicated studies on this particular compound, any attempt to generate the requested content would be speculative and would not adhere to the strict requirements for scientifically accurate and specific information.

Therefore, the section on the "Elucidation of Molecular Mechanisms and Biological Target Interactions for this compound," specifically subsection "3.4. Investigating Cellular Signaling Pathway Modulation (e.g., Apoptotic Pathways, Signal Transduction)," cannot be generated at this time due to the absence of relevant scientific data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Cyclopropyl 1h Pyrazole 5 Carboxamide Analogues

Impact of Substituent Modifications on Pyrazole (B372694) Ring on Target Affinity and Selectivity

Modifications to the pyrazole ring of 4-cyclopropyl-1H-pyrazole-5-carboxamide analogues have been shown to be critical for their target affinity and selectivity. The nature and position of substituents on the pyrazole ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.govnih.gov

Systematic modifications have demonstrated that the substitution pattern on the pyrazole ring is a primary determinant of the pharmacological profile. mdpi.com For instance, in a series of pyrazolo[4,3-b]pyridine-6-carboxamide derivatives, the introduction of substituents at the N1 or N2 positions of the pyrazole ring was found to be a key factor in determining whether a compound would act as an agonist or an antagonist. mdpi.com Furthermore, the introduction of a second methyl group into the pyrazole ring enhanced the antagonistic effect. mdpi.com

Studies on pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists have highlighted the importance of specific substitutions for potent and selective activity. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.com The pyrazole ring itself can act as a bioisostere for an aryl group, which can improve properties such as lipophilicity and solubility, and facilitate better binding to the receptor pocket. nih.gov

The position of the carboxamide group on the pyrazole ring also plays a crucial role in determining the biological activity profile. In one study, pyrazole-5-carboxamide derivatives showed higher insecticidal activity, while the corresponding pyrazole-4-carboxamide isomers displayed stronger fungicidal activity, indicating that the pyrazolyl position is key to selectivity. acs.orgnih.gov

Below is a table summarizing the impact of pyrazole ring substitutions on the activity of various pyrazole carboxamide analogues.

| Compound Series | Modification on Pyrazole Ring | Observed Effect on Activity/Selectivity | Reference |

| Pyrazolo[4,3-b]pyridine-6-carboxamides | Substitution at N1 or N2 position | Determined agonist vs. antagonist activity. mdpi.com | mdpi.com |

| Pyrazolo[4,3-b]pyridine-6-carboxamides | Introduction of a second methyl group | Enhanced antagonistic effect. mdpi.com | mdpi.com |

| Biaryl pyrazole carboxamides (CB1 antagonists) | p-Iodophenyl at C5, 2,4-dichlorophenyl at N1 | Resulted in the most potent compound in the series. elsevierpure.com | elsevierpure.com |

| Pyrazole carboxamides with aryloxypyridyl ethylamine | Carboxamide at C5 vs. C4 | C5-carboxamides showed higher insecticidal activity; C4-carboxamides showed stronger fungicidal activity. acs.orgnih.gov | acs.orgnih.gov |

Steric and Electronic Effects of the 4-Cyclopropyl Group on Molecular Interactions

From a steric perspective, the cyclopropyl (B3062369) group introduces a defined three-dimensional bulk at the 4-position of the pyrazole ring. This can serve to orient other parts of the molecule in a specific conformation that is favorable for binding. In the context of cannabinoid receptor antagonists, various diaryl-pyrazole derivatives containing cycloalkyl groups have been synthesized and tested, with thorough structure-activity relationship (SAR) studies leading to the optimization of pyrazole substituents and the identification of potent antagonists. nih.gov The presence of the cyclopropyl group can also influence the molecule's ability to penetrate into the minor groove of DNA, with the potential for interactions with the phosphate-deoxyribose backbone. jst.go.jp

Contributions of Carboxamide Substituents to Pharmacological Efficacy

The substituents on the carboxamide nitrogen of this compound analogues play a pivotal role in determining their pharmacological efficacy. The nature of these substituents can affect binding affinity, selectivity, and functional activity.

SAR studies on a series of cannabinoid receptor antagonists, with the lead compound being a biaryl pyrazole with a piperidinyl carboxamide, involved modifying the aminopiperidine region. nih.gov These modifications included the substitution of alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths. It was generally observed that increasing the length and bulk of the substituent was associated with increased receptor affinity and efficacy, up to a certain chain length. nih.gov

For a series of 1H-pyrazole-3-carboxamide derivatives designed as potent FLT3 inhibitors for acute myeloid leukemia, the combination of a piperazine (B1678402) in the hydrophilic pocket, a benzene (B151609) ring as an aromatic linker, and a bulkier fused ring in a deep hydrophobic pocket significantly increased inhibitory activity. mdpi.com The secondary amine of the piperazine was found to form an extra intermolecular interaction, which contributed to the improved inhibitory effects. mdpi.com

The following table provides examples of how carboxamide substituents affect the activity of pyrazole carboxamide derivatives.

| Compound Series | Carboxamide Substituent | Observed Effect on Activity/Efficacy | Reference |

| Biaryl pyrazole carboxamides (CB1 antagonists) | Increasing length and bulk of N-substituent | Generally increased receptor affinity and efficacy up to a certain point. nih.gov | nih.gov |

| 1H-Pyrazole-3-carboxamides (FLT3 inhibitors) | Piperazine group | Improved inhibitory effects due to extra intermolecular interactions. mdpi.com | mdpi.com |

| 1H-Pyrazole-3-carboxamides (FLT3 inhibitors) | Combination of piperazine and a bulkier fused ring | Significantly increased inhibitory activity. mdpi.com | mdpi.com |

Development of Predictive Models for SAR (e.g., 3D-QSAR)

To better understand the relationship between the chemical structure and biological activity of this compound analogues and to guide the design of new, more potent compounds, predictive quantitative structure-activity relationship (QSAR) models have been developed. Both 2D- and 3D-QSAR approaches have been successfully applied to various series of pyrazole carboxamide derivatives. tandfonline.comnih.govacs.org

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful. rsc.orgnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. For instance, a 3D-QSAR study on novel pyrazole carboxamide derivatives as antifungal agents revealed that introducing certain hydrophobic fragments at a specific position could significantly increase antifungal activity. researchgate.net

In another study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors, hybrid 3D-QSAR models were created that revealed crucial structural properties in terms of steric, electrostatic, and hydrophobic fields. nih.gov These insights, combined with molecular docking, were used to devise a drug design strategy for new inhibitors. nih.gov The statistical validity of these models is often confirmed through cross-validation (q²) and non-cross-validated (r²) values, with higher values indicating good predictive ability. rsc.org

Preclinical in Vitro and Cell Based Research Models for 4 Cyclopropyl 1h Pyrazole 5 Carboxamide

Evaluation in Human and Mammalian Cell Lines for Biological Responses

Derivatives of pyrazole (B372694) carboxamide have been broadly evaluated across a diverse panel of human and mammalian cell lines, demonstrating significant biological effects, particularly against cancer cells. nih.govnih.gov Research has shown that certain pyrazole derivatives exhibit potent anti-proliferative and cytotoxic activities. For instance, novel amide derivatives of pyrazole-3-carboxylic acid were tested against human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines, with some compounds showing good cytotoxic activity with IC₅₀ values in the low micromolar range. ontosight.ai

Another study described a novel pyrazole derivative, PTA-1, which was found to be cytotoxic at low micromolar concentrations across 17 different human cancer cell lines. nih.gov This indicates a broad spectrum of activity. The biological response elicited by these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net For example, in A549 lung cancer cells, specific pyrazole carboxamide derivatives were found to suppress cell growth by inducing either apoptosis or autophagy, another form of programmed cell death. researchgate.net These findings underscore the potential of this chemical class to modulate fundamental cellular processes involved in cancer progression.

Antimicrobial Activity Assessment (Bacterial, Fungal, Parasitic, Viral Models)

The pyrazole carboxamide scaffold has proven to be a versatile template for the development of potent antimicrobial agents. nih.gov Extensive screening has revealed that derivatives of this compound exhibit a broad spectrum of activity against various pathogens.

Antibacterial and Antifungal Activity: A systematic study of novel pyrazole-4-carboxamide derivatives demonstrated significant antibacterial potential against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. nih.gov The same study also confirmed potent activity against fungal strains. nih.gov The antimicrobial efficacy is often influenced by the nature of the chemical substituents on the pyrazole ring, with compounds bearing electron-donating groups showing notably enhanced inhibition of bacterial and fungal growth. nih.gov Other research has also confirmed the potential of pyrazole-carboxamides to inhibit various bacterial and fungal species.

Antitubercular and Antiparasitic Activity: The antimicrobial evaluation of pyrazole-4-carboxamide derivatives has also extended to Mycobacterium tuberculosis, the causative agent of tuberculosis. Certain compounds within this class established potent activity against the H37Rv strain, highlighting their potential as antitubercular leads. nih.gov Furthermore, a series of 1-methyl-1H-pyrazole-5-carboxamides were synthesized and identified as potent inhibitors of the parasitic nematode Haemonchus contortus, a significant pathogen in sheep.

Antiviral Activity: While less common, some pyrazole derivatives have been assessed for antiviral properties. Studies have shown that certain 4,5-disubstituted pyrazole derivatives exhibit potent antiviral activity against a wide array of viruses in different cell cultures. ontosight.ai

| Pathogen Type | Organism/Model | Observed Activity of Pyrazole Carboxamide Derivatives | Reference |

|---|---|---|---|

| Gram-Positive Bacteria | S. aureus, B. subtilis | Good antibacterial activity, measured by zone of inhibition. | nih.gov |

| Gram-Negative Bacteria | P. aeruginosa, E. coli | Good antibacterial activity, measured by zone of inhibition. | nih.gov |

| Fungi | Various fungal strains | Potent activity observed for specific derivatives. | nih.gov |

| Mycobacteria | Mycobacterium tuberculosis H37Rv | Potent inhibitory activity established. | nih.gov |

| Parasites | Haemonchus contortus (nematode) | Potent inhibition of the parasitic nematode. | |

| Viruses | Broad panel in HEL cell cultures | Potent antiviral activity reported for some derivatives. | ontosight.ai |

Anti-inflammatory Efficacy in Cellular Systems

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov In vitro studies on cellular systems have provided deeper insight into these mechanisms. A systematic analysis of 28 pyrazole derivatives revealed a multifaceted anti-inflammatory potential.

Key findings from these cellular studies include:

Inhibition of Prostaglandin (B15479496) E2: Certain pyrazole compounds effectively reduce the levels of prostaglandin E2 (PGE2), a key inflammatory mediator, in human whole blood assays.

COX Enzyme Modulation: The reduction in PGE2 is often achieved through the inhibition of COX-1 and COX-2 enzymes. Some derivatives show selective inhibition of one isoform over the other.

Downregulation of COX-2 Expression: Beyond direct enzyme inhibition, some pyrazoles can also downregulate the expression of the COX-2 enzyme itself, offering a different mechanism to control the inflammatory response.

Suppression of Oxidative Burst: Certain pyrazole-1,2,3-triazole hybrids have emerged as dual-acting agents, capable of inhibiting both COX-2 activity and the oxidative burst in human leukocytes, which is a major source of inflammatory reactive oxygen species.

These findings demonstrate that pyrazole carboxamides can exert anti-inflammatory effects through multiple cellular pathways, making them an interesting scaffold for the development of novel anti-inflammatory drugs. researchgate.net

Cellular Uptake and Subcellular Localization Studies

Understanding where a compound accumulates within a cell is vital for elucidating its mechanism of action. While direct cellular uptake and comprehensive localization studies for 4-cyclopropyl-1H-pyrazole-5-carboxamide itself are not extensively detailed in the available literature, research on related pyrazole carboxamides provides strong mechanistic clues pointing towards the mitochondria.

Observations from electron microscopy of fungi treated with a pyrazole carboxamide fungicide revealed destruction of cell membranes and a notable increase in the number and abnormal morphology of mitochondria. Further investigation showed that the compound could decrease the mitochondrial membrane potential in the fungus R. solani. Proteomic analysis indicated that the compound inhibited the mitochondrial respiratory chain, specifically targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase).

Similarly, a study on 1-methyl-1H-pyrazole-5-carboxamide derivatives found that their acute toxicity in mammals was likely associated with a dose-dependent inhibition of mitochondrial respiration. nih.gov This inhibition was linked to potent cytotoxicity observed specifically in respiring cells, strongly suggesting a mitochondrial site of action. nih.gov The development of pyrazole-based inhibitors specifically targeting the mitochondrial pyruvate (B1213749) carrier further supports the notion that this chemical scaffold can be designed to act on mitochondrial targets.

These findings collectively suggest that a primary subcellular site of action for many biologically active pyrazole carboxamides is the mitochondrion, where they can interfere with crucial energy production and metabolic pathways.

Computational Chemistry and Molecular Modeling Applications for 4 Cyclopropyl 1h Pyrazole 5 Carboxamide

Molecular Docking Simulations for Active Site Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of 4-cyclopropyl-1H-pyrazole-5-carboxamide, docking simulations are crucial for analyzing its interaction with the active sites of protein targets. This technique allows researchers to visualize and evaluate potential binding modes, identify key intermolecular interactions, and estimate the binding affinity.

The process involves preparing a 3D structure of the target protein, often obtained from crystallographic data, and a 3D model of the ligand, this compound. A docking algorithm then systematically samples various conformations and orientations of the ligand within the protein's binding pocket. Each potential pose is scored based on a function that estimates the free energy of binding.

Studies on similar pyrazole (B372694) carboxamide derivatives have successfully used docking to understand their mechanism of action. nih.govresearchgate.net For instance, docking simulations of pyrazole derivatives with kinases like VEGFR2, Aurora A, and CDK2 have revealed critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. nih.govresearchgate.net Similarly, docking has been applied to investigate the interaction of pyrazole-based compounds with the DNA minor groove, where the molecule's shape and amide bonds facilitate its fit. jst.go.jp For this compound, these simulations would identify which amino acid residues it interacts with, with the cyclopropyl (B3062369) group potentially fitting into a hydrophobic pocket and the carboxamide group forming hydrogen bonds with the protein backbone or side chains.

Table 1: Representative Docking Simulation Results for Pyrazole Derivatives

| Compound Class | Protein Target | Predicted Key Interactions | Reference |

|---|---|---|---|

| Pyrazole Carboxamides | Protein Kinases (e.g., CDK2) | Hydrogen bonds with backbone residues, hydrophobic interactions in ATP pocket. | nih.gov |

| Diaryl-pyrazole-carboxamides | Cannabinoid CB1 Receptor | Interactions with specific residues to achieve antagonist activity. | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked pose of this compound and to understand the conformational changes that may occur upon binding.

Starting from the best-docked conformation, an MD simulation solves Newton's equations of motion for every atom in the system, which is typically solvated in a box of water molecules to mimic physiological conditions. The simulation generates a trajectory that reveals how the positions and velocities of atoms evolve over a specific period, usually nanoseconds to microseconds.

Analysis of the MD trajectory can confirm the stability of the ligand within the binding site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD indicates that the complex remains in a consistent conformation. Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, tracking their persistence throughout the simulation. This provides a more accurate and dynamic picture of the binding event than docking alone and has been used to validate docking results for other pyrazole derivatives. nih.gov

Table 2: Key Parameters Analyzed in MD Simulations

| Parameter | Description | Significance for Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable RMSD value suggests the ligand-protein complex is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds indicate critical, stable interactions. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to study the electronic structure, reactivity, and spectroscopic properties of this compound with high accuracy. Unlike molecular mechanics methods used in docking and MD, QM methods solve the Schrödinger equation to describe the distribution and energy of electrons in the molecule.

These calculations can provide valuable information such as:

Molecular Geometry Optimization: Determining the most stable 3D structure of the molecule.

Reaction Mechanisms: Simulating reaction pathways and calculating activation energies to predict the molecule's chemical behavior and metabolic fate.

Force Field Parameterization: QM calculations are often used to derive the parameters (e.g., atomic charges, bond strengths) required for classical molecular dynamics simulations, ensuring the MD simulations are as physically realistic as possible.

For pyrazole derivatives, QM calculations have been used to confirm the structures of newly synthesized compounds. researchgate.net By understanding the electronic landscape of this compound, researchers can rationalize its binding characteristics and predict sites susceptible to metabolic transformation.

De Novo Design and Virtual Library Screening for Novel Analogues

Computational chemistry also provides powerful tools for the discovery of new molecules. For this compound, these methods can be used to design novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties.

Virtual Library Screening involves computationally screening large databases of existing compounds to identify those that are predicted to bind to a specific biological target. This process uses docking algorithms to rapidly assess thousands or millions of molecules, prioritizing a smaller, more manageable number for experimental testing. Hybrid approaches that combine ligand- and structure-based methods have been effectively used to screen for pyrazole carboxamide derivatives as potential therapeutic agents. bohrium.com

De Novo Design , on the other hand, involves building novel molecules from scratch. nih.govmdpi.com Algorithms for de novo design place fragments or atoms within the active site of a target protein and grow them into complete, chemically sensible molecules that have a high predicted affinity. nih.gov Using this compound as a starting scaffold, these programs could suggest modifications to its structure—such as altering substituents on the pyrazole ring or cyclopropyl group—to enhance its interaction with a target protein. This approach accelerates the design-synthesize-test cycle in drug discovery.

Advanced Spectroscopic and Structural Analysis Methodologies for 4 Cyclopropyl 1h Pyrazole 5 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-cyclopropyl-1H-pyrazole-5-carboxamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR: This would provide information on the number of chemically distinct protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). Expected signals would correspond to the pyrazole (B372694) ring protons, the cyclopropyl (B3062369) ring protons, the NH proton of the pyrazole, and the NH₂ protons of the carboxamide group.

¹³C NMR: This technique would identify the number of unique carbon atoms in the molecule, including those in the pyrazole ring, the cyclopropyl group, and the carbonyl carbon of the carboxamide.

2D NMR: Correlation spectroscopy (COSY) would establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would link protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons separated by two or three bonds.

A hypothetical data table for the expected NMR signals is presented below.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrazole-H3 | ~7.5-8.0 (s) | ~135-145 | C5, C4, C=O |

| Pyrazole-NH | ~12.0-13.0 (br s) | - | C5, C3 |

| Carboxamide-NH₂ | ~7.0-7.5 (br s) | - | C=O |

| Cyclopropyl-CH | ~1.5-2.0 (m) | ~5-15 | C3 (pyrazole), C4 (pyrazole), other cyclopropyl carbons |

| Cyclopropyl-CH₂ | ~0.5-1.0 (m) | ~5-15 | C4 (pyrazole), cyclopropyl-CH |

| C =O (Carboxamide) | - | ~160-170 | - |

| Pyrazole-C4 | - | ~100-110 | - |

| Pyrazole-C5 | - | ~140-150 | - |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion, which allows for the calculation of its elemental composition. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used. The high mass accuracy of HRMS helps to confirm the molecular formula (C₇H₉N₃O). Analysis of the isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, would further validate the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. By inducing fragmentation of the parent ion, characteristic neutral losses and fragment ions would be observed, providing structural confirmation. For this compound, expected fragmentations could include the loss of the carboxamide group (CONH₂), cleavage of the cyclopropyl ring, and fragmentation of the pyrazole ring itself.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. If a suitable single crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would confirm the planarity of the pyrazole ring and reveal the spatial orientation of the cyclopropyl and carboxamide substituents relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the carboxamide and pyrazole NH groups. As the molecule is achiral, absolute stereochemistry determination is not applicable.

A hypothetical table of key crystallographic parameters is shown below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules/Unit Cell) | Integer value (e.g., 4) |

| Hydrogen Bonding | Identification of donor-acceptor pairs (e.g., N-H···O=C) and their geometries. |

| Torsion Angles | Dihedral angle between the pyrazole ring and the plane of the carboxamide group. |

Circular Dichroism and Vibrational Spectroscopy for Chiral and Conformational Studies

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. For this compound, characteristic vibrational bands would be expected for:

N-H stretching of the pyrazole and carboxamide groups (~3400-3200 cm⁻¹).

C-H stretching of the pyrazole and cyclopropyl groups (~3100-2900 cm⁻¹).

C=O stretching of the amide carbonyl group (~1680 cm⁻¹).

N-H bending of the amide (~1620 cm⁻¹).

C=N and C=C stretching of the pyrazole ring (~1550-1400 cm⁻¹).

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum. Therefore, this technique is not applicable for its analysis unless it is placed in a chiral environment or derivatized with a chiral auxiliary.

Future Directions and Emerging Research Avenues for 4 Cyclopropyl 1h Pyrazole 5 Carboxamide

Exploration of Multi-Target Directed Ligands

The paradigm of "one molecule, one target" is progressively being supplemented by the development of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple biological targets implicated in a complex disease. The pyrazole (B372694) carboxamide scaffold is a promising framework for the design of MTDLs.

Future research will likely focus on designing derivatives of 4-cyclopropyl-1H-pyrazole-5-carboxamide that can act on multiple targets. For instance, in the context of neurodegenerative diseases like Alzheimer's, pyrazole carboxamide derivatives are being investigated as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). researchgate.net The cyclopropyl (B3062369) moiety can be further functionalized to interact with secondary binding pockets on these or other relevant enzymes, such as glycogen (B147801) synthase kinase-3β (GSK-3β), a key player in tau pathology.

Table 1: Potential Multi-Target Applications for this compound Derivatives

| Therapeutic Area | Primary Target | Secondary Target(s) | Rationale |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Monoamine Oxidase B (MAO-B), GSK-3β | Symptomatic relief and disease modification |

| Cancer | Primary Kinase (e.g., RET) | Other kinases in the signaling pathway | Overcoming drug resistance |

| Metabolic Syndrome | Cannabinoid Receptor 1 (CB1) | Peroxisome Proliferator-Activated Receptors (PPARs) | Addressing multiple facets of metabolic dysregulation |

Integration with Advanced Drug Delivery Systems

The therapeutic efficacy of a potent molecule like this compound can be significantly enhanced through its integration with advanced drug delivery systems. These systems can improve solubility, bioavailability, and target-specific delivery, while minimizing off-target effects.

A promising area of exploration is the encapsulation of this compound into nanoparticle-based carriers. For instance, pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure, have been successfully delivered using halloysite (B83129) nanotubes for cancer treatment. nih.gov Similarly, chitosan-based nanoparticles modified with zinc oxide have been used to deliver pyrazole derivatives, enhancing their anticancer activity. nih.gov Future studies could focus on developing similar nanoformulations for this compound to improve its delivery to specific tissues or tumors.

Application in Chemical Biology Tools for Target Validation

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. Due to its potential for high potency and selectivity, this compound and its analogues are well-suited for development as chemical biology tools.

By modifying the core structure with appropriate reporter tags (e.g., fluorophores, biotin) or photo-affinity labels, researchers can create probes to identify and validate the biological targets of this chemical class. These probes would be invaluable for understanding the mechanism of action of pyrazole carboxamide derivatives and for identifying new therapeutic opportunities. The known role of some pyrazole derivatives as specific kinase inhibitors, such as the selective RET kinase inhibitor based on a 5-aminopyrazole-4-carboxamide scaffold, underscores the potential in this area.

Development of Robust Biomarkers for Activity Monitoring

To facilitate the clinical translation of this compound-based therapeutics, the identification and validation of robust pharmacodynamic biomarkers are essential. These biomarkers would provide a means to monitor the biological activity of the compound in vivo and to guide dose selection.

Given that pyrazole carboxamides are being investigated as kinase inhibitors and cannabinoid receptor 1 (CB1) antagonists, future research should focus on identifying biomarkers associated with these targets. For kinase inhibitors, this could involve measuring the phosphorylation status of downstream substrates. nih.gov For CB1 antagonists, potential biomarkers include changes in the levels of endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol, or alterations in the expression of genes regulated by the endocannabinoid system. nih.gov

Table 2: Potential Biomarkers for this compound Activity

| Potential Target | Biomarker Type | Specific Biomarker |

| Kinases (e.g., RET) | Phosphoprotein | Phosphorylated downstream substrates |

| Cannabinoid Receptor 1 (CB1) | Endocannabinoid levels | Anandamide, 2-Arachidonoylglycerol |

| Cannabinoid Receptor 1 (CB1) | Gene expression | Changes in CB1R and FAAH levels |

Exploration of New Therapeutic Areas Beyond Current Applications

While the initial focus of research on pyrazole carboxamides has been in areas like oncology and neurodegenerative diseases, the versatile nature of this scaffold opens up possibilities in a wide range of other therapeutic areas.

One promising new direction is in the treatment of metabolic disorders. Diaryl-pyrazole-3-carboxamides containing cyclopropyl groups have been identified as potent and selective CB1 receptor antagonists, showing efficacy in reducing body weight and improving serum lipid parameters in preclinical models of metabolic syndrome. nih.gov This suggests that this compound could be a valuable starting point for the development of new treatments for obesity and related conditions.

Furthermore, the pyrazole carboxamide core is found in some fungicides, indicating a potential application in agriculture or as antifungal agents in medicine. acs.org The exploration of its activity against various fungal pathogens could unveil a completely new therapeutic dimension for this compound. The broad biological activity of pyrazole derivatives also suggests potential applications in inflammatory diseases and as novel insecticidal agents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclopropyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or acrylates. For example, describes a similar pyrazole derivative synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, yielding a carboxylate intermediate that undergoes hydrolysis to form the carboxylic acid. Adjusting stoichiometry (e.g., molar ratios of cyclopropyl substituents) and reaction time (e.g., 12–24 hours under reflux) can optimize yields. Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency. Monitoring via TLC or HPLC is critical to isolate intermediates .

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12 h | 65–70 |

| Hydrolysis | NaOH (2M), 80°C, 4 h | 85–90 |

Q. How is the structural characterization of this compound performed, and what spectral data are critical?

- Methodological Answer: Use NMR (¹H/¹³C), IR, and mass spectrometry. highlights the importance of ¹H NMR for confirming cyclopropyl proton environments (δ 1.0–1.5 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm). IR spectroscopy identifies carboxamide C=O stretches (~1680 cm⁻¹). X-ray crystallography (via SHELX ) resolves stereochemistry and hydrogen-bonding networks, critical for confirming molecular conformation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural refinement?

- Methodological Answer: Use SHELXL for refinement, employing high-resolution data (e.g., <1.0 Å). notes that SHELX programs handle twinned or high-disorder crystals robustly. For cyclopropyl groups, refine anisotropic displacement parameters and apply restraints to C-C bond lengths (expected range: 1.50–1.54 Å). Validate against DFT-optimized geometries (e.g., using B3LYP/6-31G*) to resolve outliers .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer: Perform molecular docking (AutoDock Vina) to assess binding to targets like cyclooxygenase-2 or kinases. Use QSAR models to predict logP (e.g., 2.1–2.5 for pyrazole carboxamides) and solubility. ’s DFT studies (B3LYP functional) can optimize electronic properties for bioavailability. ADMET predictors (e.g., SwissADME) evaluate metabolic stability, focusing on cytochrome P450 interactions .

| Property | Predicted Value |

|---|---|

| logP | 2.3 ± 0.2 |

| Water Solubility (mg/mL) | 0.15–0.25 |

| CYP3A4 Inhibition | Moderate (IC₅₀ ~10 μM) |

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be analyzed?

- Methodological Answer: Variable-temperature NMR (VT-NMR) can reveal dynamic effects like ring puckering in the cyclopropyl group. For splitting anomalies, perform COSY and NOESY to identify scalar/through-space couplings. observed similar complexities in pyrazole derivatives, attributing them to restricted rotation of substituents. Compare experimental data with simulated spectra (e.g., ACD/Labs) to validate assignments .

Theoretical and Experimental Design Questions

Q. What framework guides hypothesis-driven research on this compound’s bioactivity?

- Methodological Answer: Link studies to conceptual frameworks like structure-activity relationships (SAR) or enzyme inhibition kinetics. emphasizes aligning experimental design with theoretical models (e.g., Michaelis-Menten for enzyme assays). For example, test carboxamide derivatives against kinase panels to identify selectivity patterns, using ANOVA to assess significance of IC₅₀ differences .

Q. How should researchers design experiments to address spectral vs. crystallographic data mismatches?

- Methodological Answer: Apply a factorial design () varying crystallization solvents (e.g., DMSO vs. ethanol) and temperatures. Use Rietveld refinement for powder XRD to assess polymorphism. Cross-validate with solid-state NMR to resolve discrepancies between solution and solid-phase structures .

Data Interpretation and Validation

Q. What statistical methods are recommended for analyzing bioassay reproducibility?

- Methodological Answer: Use intraclass correlation coefficients (ICC) for inter-lab reproducibility. For dose-response curves, apply nonlinear regression (GraphPad Prism) with 95% confidence intervals. advocates bootstrap resampling to quantify uncertainty in IC₅₀ values, particularly for low-n datasets .

Q. How do substituent effects on the pyrazole ring influence electronic properties?

- Methodological Answer: Perform Hammett analysis using σ values for cyclopropyl (σ = -0.21) and carboxamide (σ = 0.28) groups. ’s DFT calculations (e.g., HOMO-LUMO gaps) show electron-withdrawing carboxamides increase electrophilicity at the pyrazole N1 position, critical for nucleophilic attack in synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.